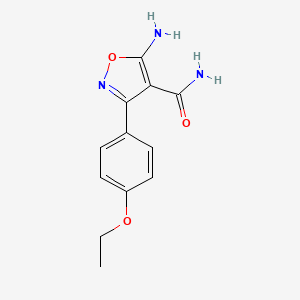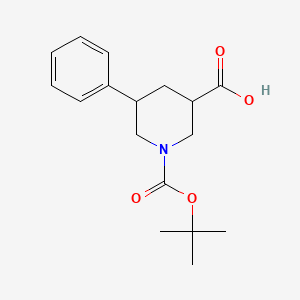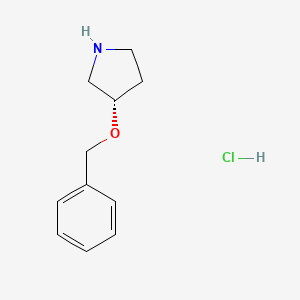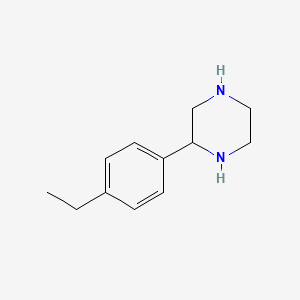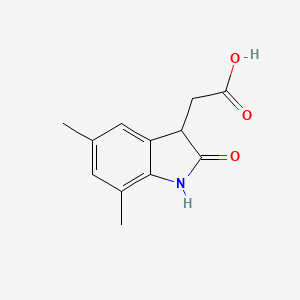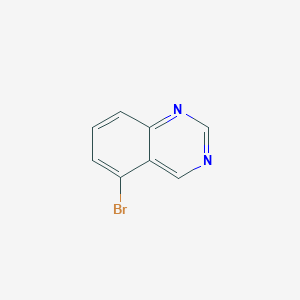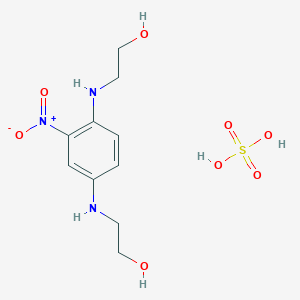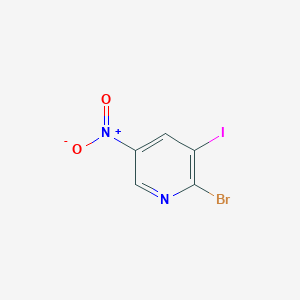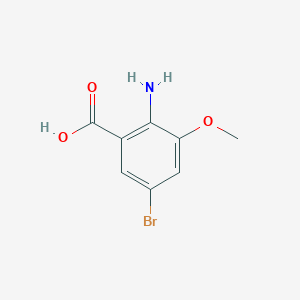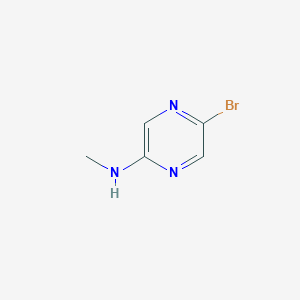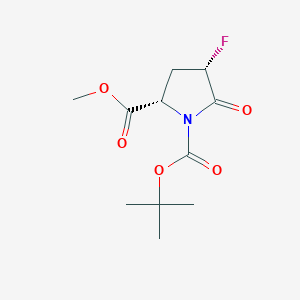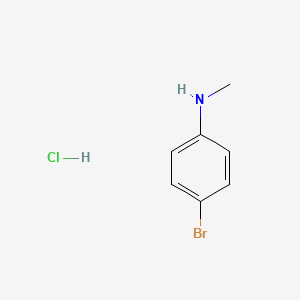
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone
Vue d'ensemble
Description
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (BCMPE) is a chemical compound that has been used in scientific research for a variety of purposes. It is a member of the family of pyridines, a group of compounds with a wide variety of properties and applications. BCMPE has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Biological Activities and Synthesis
- The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a derivative of the 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone, has been studied for its potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. It also exhibits significant inhibitory properties against LPS-stimulated NO generation and demonstrates cytotoxicity against various cancer cells including colon carcinoma and hepatocellular carcinoma (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Chemical Synthesis and Characterization
- The synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone has been described through a two-step reaction involving magnesium halide exchange and nucleophilic substitution. The synthesis yields up to 81%, making it a viable method for producing this compound (Jin, 2015).
Intermediate in Chemical Synthesis
- This compound is also studied as an intermediate in various chemical syntheses. For instance, it's used in the synthesis of various pyridylcarbene intermediates, which further decompose to form different bromopyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).
Role in Development of Antifungal Agents
- In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone plays a crucial role in setting the relative stereochemistry of the final product (Butters et al., 2001).
Applications in Organometallic Chemistry
- The compound finds applications in organometallic chemistry, particularly in the preparation of iron and cobalt dichloride complexes with catalytic behaviors towards ethylene reactivity (Sun et al., 2007).
Propriétés
IUPAC Name |
1-(5-bromo-6-chloro-2-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-4-6(5(2)12)3-7(9)8(10)11-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUVOUZCQNRYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)
